molecular formula C9H13Cl2N3 B6224779 (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride CAS No. 2768300-44-1

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride

Cat. No. B6224779
CAS RN: 2768300-44-1
M. Wt: 234.1
InChI Key:
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Description

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride, or commonly referred to as 1-Indazole-7-ethanamine dihydrochloride (IEDHCl), is a synthetic compound that has been used in various scientific research applications. It is an analogue of the neurotransmitter serotonin, and has been used to study the effects of serotonin on the body. IEDHCl has been used to study the effects of serotonin on the brain, as well as its effects on the cardiovascular system. In addition, IEDHCl has been used to study the effects of serotonin on the immune system.

Mechanism of Action

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride acts as a selective serotonin reuptake inhibitor (SSRI). This means that it binds to the serotonin receptor and prevents the reuptake of serotonin, thus increasing the amount of serotonin available in the brain. This increases the amount of serotonin available for neurotransmission, and can result in a variety of effects, such as increased mood, improved cognitive function, and increased appetite.
Biochemical and Physiological Effects
(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase serotonin levels in the brain, which can result in increased mood, improved cognitive function, and increased appetite. Additionally, (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has been found to increase the release of dopamine, which can result in increased motivation, improved concentration, and improved memory. (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has also been found to have anti-inflammatory effects, and can reduce the effects of stress and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride in lab experiments is its availability. (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is widely available in laboratory settings, and is relatively easy to synthesize. Additionally, (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride is relatively inexpensive, making it a cost-effective option for research. The main limitation of using (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride in lab experiments is the lack of long-term data. While (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has been used in a variety of research applications, the long-term effects of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride are still largely unknown.

Future Directions

There are a number of potential future directions for (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride research. One potential future direction is to investigate the effects of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride on mood disorders, such as depression and anxiety. Additionally, further research could be conducted to investigate the long-term effects of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride on the brain and the cardiovascular system. Additionally, further research could be conducted to investigate the potential therapeutic applications of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride, such as its potential use as an antidepressant or anxiolytic. Finally, further research could be conducted to investigate the potential side effects of (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride, such as its potential to cause serotonin syndrome.

Synthesis Methods

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride can be synthesized in a laboratory setting via the reaction of 1-Indazole-7-ethanamine and hydrochloric acid. The reaction is conducted at room temperature and yields a white crystalline powder. The reaction is simple and straightforward. The starting material, 1-Indazole-7-ethanamine, is first dissolved in anhydrous ethanol, and then hydrochloric acid is added to the solution. The reaction is allowed to proceed for several hours until the desired product is obtained.

Scientific Research Applications

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on the brain and the cardiovascular system. It has also been used to study the effects of serotonin on the immune system. In addition, (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride has been used to study the effects of serotonin on the endocrine system, as well as its effects on the gastrointestinal tract.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride involves the reaction of 1H-indazole with ethyl bromoacetate to form ethyl 1-(1H-indazol-7-yl)acetate. This intermediate is then hydrolyzed to form (1S)-1-(1H-indazol-7-yl)ethan-1-ol, which is subsequently converted to the final product through a reductive amination reaction with ammonium chloride and sodium cyanoborohydride in the presence of hydrochloric acid.", "Starting Materials": [ "1H-indazole", "ethyl bromoacetate", "ammonium chloride", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "1. Ethyl bromoacetate is added to a solution of 1H-indazole in dry DMF and the mixture is stirred at room temperature for 24 hours to form ethyl 1-(1H-indazol-7-yl)acetate.", "2. The reaction mixture is poured into water and the resulting solid is collected by filtration and washed with water to obtain the crude product.", "3. The crude product is dissolved in ethanol and hydrolyzed with aqueous sodium hydroxide to form (1S)-1-(1H-indazol-7-yl)ethan-1-ol.", "4. The resulting alcohol is then converted to the dihydrochloride salt by reaction with hydrochloric acid and subsequent addition of a solution of ammonium chloride and sodium cyanoborohydride in ethanol.", "5. The reaction mixture is stirred at room temperature for several hours and the product is isolated by filtration and washed with ethanol to obtain the final product as a white solid." ] }

CAS RN

2768300-44-1

Product Name

(1S)-1-(1H-indazol-7-yl)ethan-1-amine dihydrochloride

Molecular Formula

C9H13Cl2N3

Molecular Weight

234.1

Purity

95

Origin of Product

United States

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